Cas no 217661-27-3 (2-(Bromomethyl)-5-fluorobenzonitrile)

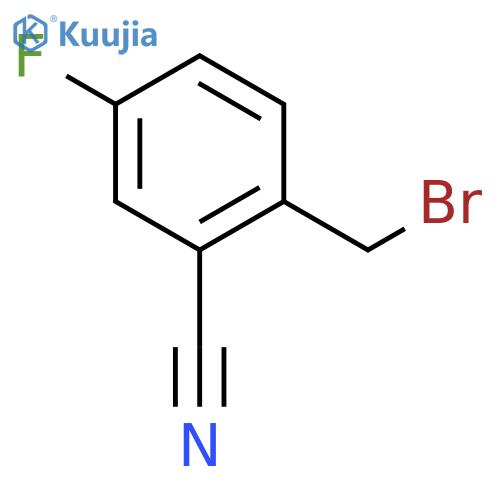

217661-27-3 structure

商品名:2-(Bromomethyl)-5-fluorobenzonitrile

2-(Bromomethyl)-5-fluorobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-5-fluorobenzonitrile

- 2-cyano-4-fluorobenzyl bromide

- Benzonitrile,2-(bromomethyl)-5-fluoro-

- 3-Fluoro-6-bromomethylbenzonitrile

- 2-cyano-4-fluorobenzylbromide

- Bromomethyl-5-fluorobenzonitrile

- 2-Cyano-4-fluoro-benzyl bromide

- SROUFENEQQOQIW-UHFFFAOYSA-N

- 2-Bromomethyl-5-fluorobenzonitrile

- 1052AB

- CL8697

- FCH2606007

- DTXSID10621523

- AKOS012409321

- AM803525

- EN300-68442

- FT-0647009

- DS-17921

- 217661-27-3

- MFCD09261046

- A878931

- SY107917

- SCHEMBL534825

- DB-066626

- 2-(Bromomethyl)-5-Fluoro-Benzonitrile

-

- MDL: MFCD09261046

- インチ: 1S/C8H5BrFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2

- InChIKey: SROUFENEQQOQIW-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C1C([H])=C([H])C(=C([H])C=1C#N)F

計算された属性

- せいみつぶんしりょう: 212.95900

- どういたいしつりょう: 212.959

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.6±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 263.6±25.0 °C at 760 mmHg

- フラッシュポイント: 113.2±23.2 °C

- 屈折率: 1.564

- PSA: 23.79000

- LogP: 2.59228

- じょうきあつ: 0.0±0.5 mmHg at 25°C

2-(Bromomethyl)-5-fluorobenzonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

2-(Bromomethyl)-5-fluorobenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-(Bromomethyl)-5-fluorobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0993740-25g |

2-cyano-4-fluorobenzylbromide |

217661-27-3 | 95% | 25g |

$510 | 2024-08-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ927-20g |

2-(Bromomethyl)-5-fluorobenzonitrile |

217661-27-3 | 97+% | 20g |

3895.0CNY | 2021-07-12 | |

| Alichem | A013009755-1g |

2-Cyano-4-fluorobenzyl bromide |

217661-27-3 | 97% | 1g |

$1564.50 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ927-200mg |

2-(Bromomethyl)-5-fluorobenzonitrile |

217661-27-3 | 97+% | 200mg |

110.0CNY | 2021-07-12 | |

| Apollo Scientific | PC500527-1g |

2-(Bromomethyl)-5-fluorobenzonitrile |

217661-27-3 | 1g |

£15.00 | 2025-02-21 | ||

| Enamine | EN300-68442-0.1g |

2-(bromomethyl)-5-fluorobenzonitrile |

217661-27-3 | 95% | 0.1g |

$19.0 | 2023-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1637-1G |

2-(bromomethyl)-5-fluorobenzonitrile |

217661-27-3 | 95% | 1g |

¥ 389.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1637-5G |

2-(bromomethyl)-5-fluorobenzonitrile |

217661-27-3 | 95% | 5g |

¥ 1,168.00 | 2023-04-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ927-1g |

2-(Bromomethyl)-5-fluorobenzonitrile |

217661-27-3 | 97+% | 1g |

339.0CNY | 2021-07-12 | |

| abcr | AB443278-10g |

2-(Bromomethyl)-5-fluorobenzonitrile, 97%; . |

217661-27-3 | 97% | 10g |

€332.20 | 2025-02-17 |

2-(Bromomethyl)-5-fluorobenzonitrile 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

217661-27-3 (2-(Bromomethyl)-5-fluorobenzonitrile) 関連製品

- 1485536-93-3(2-(Dibromomethyl)-4-fluorobenzonitrile)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 57707-64-9(2-azidoacetonitrile)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:217661-27-3)2-(Bromomethyl)-5-fluorobenzonitrile

清らかである:99%/99%

はかる:10g/25g

価格 ($):177.0/364.0